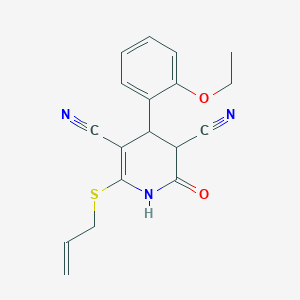
2-(((3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-propylquinazolin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a quinazolinone derivative with a fluorophenyl group and an oxadiazole ring. Quinazolinones are a class of compounds that have been studied for their potential biological activities . The presence of the fluorophenyl group and the oxadiazole ring could potentially enhance these activities.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a quinazolinone core, a fluorophenyl group, and an oxadiazole ring. The exact structure would depend on the positions of these groups within the molecule .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. Quinazolinones, fluorophenyl groups, and oxadiazole rings can all participate in various chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. These could include its melting point, boiling point, solubility in various solvents, and stability under various conditions .Scientific Research Applications
Antimicrobial Activity
Compounds related to 2-(((3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-propylquinazolin-4(3H)-one demonstrate notable antimicrobial properties. A study found that certain fluorine-containing derivatives bearing heterocyclic systems like quinazolinone exhibited significant in vitro antimicrobial potency against various bacteria and fungi (Desai, Vaghani, & Shihora, 2013). Similarly, novel thioxoquinazolinone derivatives were found to have broad-spectrum activity against Gram-positive and Gram-negative bacteria and fungi, underlining their potential as antimicrobial agents (Rajasekaran, Rajamanickam, & Darlinquine, 2013).
Anti-inflammatory and Analgesic Properties
New 3-(4-chlorophenyl or 4-fluorophenyl)-6-iodo-4-oxo-3,4-dihydroquinazoline derivatives were synthesized and evaluated for their potential anti-inflammatory and analgesic activities. This research suggests that compounds structurally related to 2-(((3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-propylquinazolin-4(3H)-one might possess therapeutic properties in this domain (Farag et al., 2012).
Anticancer Potential
Research involving the synthesis and evaluation of novel derivatives containing quinazolinone and other heterocyclic systems indicate potential anticancer activities. For instance, a study on novel α-aminophosphonate derivatives containing a 2-oxoquinoline structure found that these compounds exhibited moderate to high levels of antitumor activities against various human cancer cell lines (Fang et al., 2016). Another research effort focused on a derivative synthesized using the S-arylation method showed potent cytotoxic activity against human cancer cell lines and inhibitory activity towards VEGFR-2 and EGFR tyrosine kinases (Riadi et al., 2021).
Anticonvulsant and Psychotropic Effects
Some derivatives related to 2-(((3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-propylquinazolin-4(3H)-one have shown promise in anticonvulsant and psychotropic research. A series of compounds were screened for antipsychotic and anticonvulsant activities, indicating a potential application in neuropharmacology (Kaur, Saxena, & Kumar, 2010).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-[[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-3-propylquinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN4O2S/c1-2-10-25-19(26)15-8-3-4-9-16(15)22-20(25)28-12-17-23-18(24-27-17)13-6-5-7-14(21)11-13/h3-9,11H,2,10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLAZPXPPPSFYBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=CC=CC=C2N=C1SCC3=NC(=NO3)C4=CC(=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(((3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-propylquinazolin-4(3H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


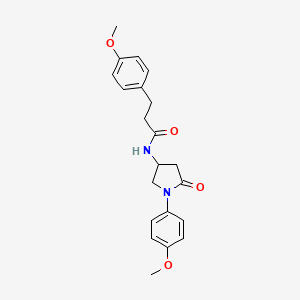

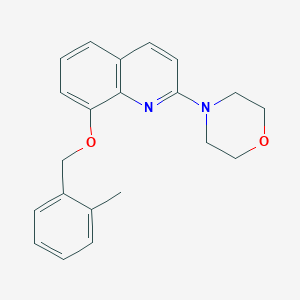
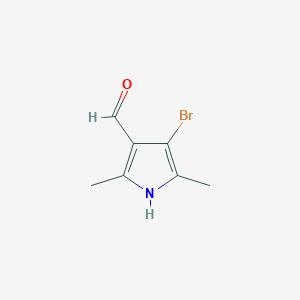
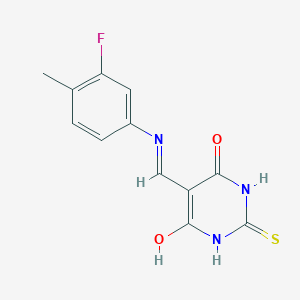
![N-(3,4-Dimethoxyphenyl)-4-[[6-(trifluoromethyl)pyrimidin-4-yl]amino]piperidine-1-carboxamide](/img/structure/B2833474.png)
![2-[(3-Methoxyphenyl)amino]-N-(1-phenylethyl)pyridine-4-carboxamide](/img/structure/B2833476.png)
![2-[4-(4-Fluorobenzoyl)phenyl]-2-(4-methylphenyl)acetonitrile](/img/structure/B2833477.png)
![3-[(3-Bromo-4-methoxyphenyl)sulfamoyl]benzoic acid](/img/structure/B2833478.png)
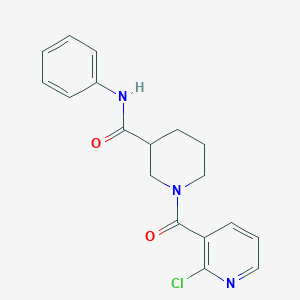
![2-((3-(4-fluorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2833482.png)
![N-(4-(tert-butyl)phenyl)-2-((5-phenylthiazolo[2,3-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2833483.png)
